molecular formula C23H23N3O2S B2979333 2-benzamido-N-(4-isopropylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 955726-58-6

2-benzamido-N-(4-isopropylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No. B2979333
CAS RN: 955726-58-6
M. Wt: 405.52
InChI Key: QBFATMQWUJPYRF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole compounds have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antibacterial and Cytotoxic Agents

  • Novel analogs of pyrazole-5-one derivatives derived from 2-aminobenzothiazole have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds also exhibit antibacterial activity at non-cytotoxic concentrations, suggesting their potential as therapeutic agents (Palkar et al., 2017).

EGFR Inhibitors for Cancer Treatment

  • A series of benzo[d]thiazole-2-carboxamide derivatives have been designed and synthesized as potential epidermal growth factor receptor (EGFR) inhibitors. These compounds show moderate to excellent potency against certain cancer cell lines, indicating their potential in cancer therapy (Zhang et al., 2017).

Antioxidative and Antiproliferative Activity

  • Benzimidazole/benzothiazole-2-carboxamides have been evaluated for their antiproliferative activity and antioxidative capacity. Some of these compounds display significant antiproliferative activity and strong antioxidative potential, suggesting their use in developing efficient antioxidants and antiproliferative agents (Cindrić et al., 2019).

Src/Abl Kinase Inhibition

  • Certain 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides are identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against various cancer cell lines. These findings have implications for the development of new treatments for chronic myelogenous leukemia and other cancers (Lombardo et al., 2004).

Organic Semiconductor Applications

  • Benzo[d][1,2,3]thiadiazole and its derivatives have been used in the creation of organic semiconductors for various applications like transistors, solar cells, and photodetectors. Their electron-deficient nature makes them suitable for high-performance optoelectronic devices (Chen et al., 2016).

Biochemical Analysis

Biochemical Properties

2-Benzamido-N-(4-isopropylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide interacts with several enzymes, proteins, and other biomolecules. It has been identified as a potent and specific inhibitor of CK1δ, a member of the casein kinase 1 (CK1) family . The CK1 family is a highly conserved ubiquitously expressed serine/threonine protein kinase family involved in the regulation of many different cellular processes .

Cellular Effects

This compound has been shown to inhibit the proliferation of tumor cell lines in a dose and cell line specific manner It has been found to have a significant impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. X-ray analysis of the compound bound to CK1δ demonstrated its binding mode .

properties

IUPAC Name

2-benzamido-N-(4-propan-2-ylphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-14(2)15-8-10-17(11-9-15)24-22(28)18-12-13-19-20(18)25-23(29-19)26-21(27)16-6-4-3-5-7-16/h3-11,14,18H,12-13H2,1-2H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFATMQWUJPYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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